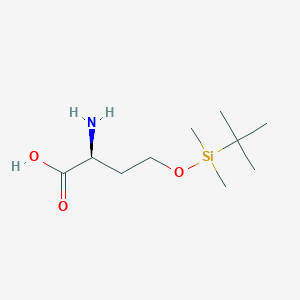

(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid

Vue d'ensemble

Description

“(S)-2-Amino-4-((tert-butyldimethylsilyl)oxy)butanoic acid” is a chemical compound. It is also known as 4-[(tert-butyldimethylsilyl)oxy]butanoic acid . It has a molecular weight of 218.37 . The compound is stored at a temperature of 4°C and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name of the compound is 4-(tert-butyldimethylsilyloxy)butanoic acid . The InChI code is 1S/C10H22O3Si/c1-10(2,3)14(4,5)13-8-6-7-9(11)12/h6-8H2,1-5H3,(H,11,12) .Physical And Chemical Properties Analysis

The compound is an oil . It has a molecular weight of 218.37 . The storage temperature is 4°C .Applications De Recherche Scientifique

Gas Chromatography Applications

- Capillary Gas Chromatography of Metabolites: A method using capillary gas chromatography profiles the tert-butyldimethylsilyl derivatives of various metabolites, aiding in the diagnosis and follow-up of patients with functional tumors and inborn errors of metabolism (Muskiet et al., 1981).

- Gas Chromatography-Mass Spectrometry (GC-MS): The analysis of amino acids as tert.-butyldimethylsilyl derivatives by GC-MS allows the separation and quantification of amino acids typically found in protein hydrolyzates, applicable to protein analysis (Mawhinney et al., 1986).

Synthesis and Chemical Analysis

- Synthesis of Optically Active Compounds: The chemical is used in the stereoselective synthesis of key intermediates for the production of 1,2-oxidized furofuran lignan, derived from L-glutamic acid (Yamauchi et al., 1999).

- Synthesis of Collagen Cross-Links: Efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links, is achieved using this chemical (Adamczyk et al., 1999).

Enantiomer Separation and Amino Acid Analysis

- Enantiomer Separation in Amino Acids: The tert-butyldimethylsilyl derivatives are used in capillary gas chromatography for the separation of amino acid enantiomers (Abe et al., 1994).

- Determination of Protein Amino Acids: This chemical facilitates the simultaneous derivatization of 22 protein amino acids to their tert-butyldimethylsilyl derivatives, allowing for their quantitative resolution by gas chromatography (Woo & Chang, 1993).

Advanced Molecular Studies

- 19F NMR Applications in Peptides: (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, synthesized using this chemical, show distinct conformational preferences in peptides and can be sensitively detected by 19F NMR, suggesting applications in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of amino acids, which play crucial roles in various biological processes, including protein synthesis and neurotransmission .

Mode of Action

The compound contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic chemistry as a protective group for alcohols . The TBDMS group increases the compound’s stability and resistance to unwanted reactions, allowing it to interact with its targets more effectively .

Biochemical Pathways

As an amino acid derivative, it may be involved in protein synthesis and other amino acid-related pathways .

Pharmacokinetics

The presence of the tbdms group may enhance the compound’s stability and resistance to metabolic degradation, potentially improving its bioavailability .

Result of Action

As an amino acid derivative, it may contribute to protein synthesis and other cellular functions .

Propriétés

IUPAC Name |

(2S)-2-amino-4-[tert-butyl(dimethyl)silyl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO3Si/c1-10(2,3)15(4,5)14-7-6-8(11)9(12)13/h8H,6-7,11H2,1-5H3,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFGDICOIJEWPX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OCC[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-methylbutan-2-yl)sulfanyl]acetamide](/img/structure/B2428170.png)

![N'-cyclohexyl-N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2428171.png)

![1'-(2-Chloro-4-fluorobenzoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2428174.png)

![6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2428182.png)

![[(4-Butylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2428185.png)

![2-chloro-N-{2-[cyclohexyl(methyl)sulfamoyl]phenyl}acetamide](/img/structure/B2428189.png)